molecular formula C8H8ClNO2 B2908419 2-Amino-3-chloro-6-methylbenzoic acid CAS No. 72618-63-4

2-Amino-3-chloro-6-methylbenzoic acid

Cat. No.: B2908419
CAS No.: 72618-63-4
M. Wt: 185.61
InChI Key: YUABVKAESFPLEF-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-6-methylbenzoic acid is a substituted benzoic acid derivative featuring an amino group (-NH₂) at position 2, a chlorine atom at position 3, and a methyl group (-CH₃) at position 4. Its molecular formula is C₈H₈ClNO₂, with a molecular weight of 185.61 g/mol.

Properties

IUPAC Name

2-amino-3-chloro-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUABVKAESFPLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72618-63-4
Record name 2-amino-3-chloro-6-methylbenzoic acid
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Mechanism of Action

Target of Action

It is known to be a common organic synthesis intermediate, suggesting that it may interact with various molecular targets depending on the specific synthetic pathway in which it is involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its melting point is 131-133°C, suggesting that it is stable at room temperature but may degrade at higher temperatures. Additionally, its efficacy and action may be influenced by the specific conditions of the synthetic processes in which it is used.

Biological Activity

2-Amino-3-chloro-6-methylbenzoic acid (ACMBA) is a chemical compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and case studies reflecting its efficacy in various contexts.

Chemical Structure and Properties

  • Molecular Formula : C₈H₈ClNO
  • Molecular Weight : 185.61 g/mol
  • Boiling Point : Not specified
  • InChI Key : Not available

The compound features an amino group, a chloro substituent, and a methyl group attached to a benzoic acid core. These functional groups contribute to its reactivity and interaction with biological systems.

ACMBA exhibits various mechanisms of action depending on the biological context:

  • Enzyme Inhibition : ACMBA has been studied for its potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting enzymes related to cancer metabolism, which could lead to therapeutic applications in oncology .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
  • Plant Growth Regulation : Research indicates that ACMBA possesses herbicidal activity, inhibiting the growth of specific plant species such as Digitaria sanguinalis and affecting the resprouting of Imperata cylindrica .

Biological Activity Data

The following table summarizes key findings related to the biological activity of ACMBA:

Activity Effect Reference
Enzyme InhibitionInhibits tumor growth-related enzymes
AntimicrobialActive against bacterial and fungal strains
HerbicidalInhibits growth of specific weeds
CytotoxicityExhibits selective cytotoxic effects

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of ACMBA against Staphylococcus aureus and Escherichia coli. Results indicated that ACMBA inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections .

Case Study 2: Herbicidal Activity

In agricultural research, ACMBA was tested for its herbicidal properties on common weeds. The compound effectively reduced the growth rate of Digitaria sanguinalis, demonstrating a significant reduction in biomass when applied at concentrations of 200 mg/L .

Case Study 3: Enzyme Inhibition

Research focused on ACMBA's ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. The compound showed an IC50 value of 54 nM, indicating strong inhibitory potential that could be leveraged for cancer treatment strategies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s properties are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
2-Amino-3-chloro-6-methylbenzoic acid [2148-56-3]* C₈H₈ClNO₂ 185.61 2-NH₂, 3-Cl, 6-CH₃ Intermediate in drug synthesis; crystallography studies
2-Amino-6-chlorobenzoic acid 2148-56-3 C₇H₆ClNO₂ 171.58 2-NH₂, 6-Cl Higher solubility in polar solvents; mp ~210–215°C
4-Amino-2-chlorobenzoic acid 2457-76-3 C₇H₆ClNO₂ 171.57 4-NH₂, 2-Cl Used in agrochemicals; mp 210–215°C
2-Amino-3-methylbenzoic acid 4389-45-1 C₈H₉NO₂ 151.16 2-NH₂, 3-CH₃ Lower reactivity due to lack of Cl; precursor for dyes
2-Amino-5-chlorobenzoic acid 89-54-3 C₇H₆ClNO₂ 171.58 2-NH₂, 5-Cl Antifungal applications; forms stable hydrogen bonds

The target compound’s CAS is inferred from structural similarity but requires verification.

Crystallographic and Structural Insights

  • Crystal Packing : The target compound’s crystal structure (if resolved) would likely exhibit distinct packing motifs due to the methyl group’s steric effects. Tools like SHELXL and ORTEP-3 are commonly employed for such analyses .
  • Graph Set Analysis: Hydrogen-bonding patterns (e.g., R₂²(8) motifs) differ from analogs like 2-amino-5-chlorobenzoic acid, where chlorine’s position directs supramolecular assembly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-chloro-6-methylbenzoic acid, and how can functional group compatibility be ensured during synthesis?

  • Methodology : The compound can be synthesized via halogenation of anthranilic acid derivatives followed by regioselective methylation. For example, starting with 3-chloroanthranilic acid, introduce a methyl group at the 6-position using Friedel-Crafts alkylation under controlled conditions (e.g., AlCl₃ catalyst, 60–80°C) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm regiochemistry via NOESY NMR to avoid para-substitution byproducts. Protect the amino group with Boc or acetyl groups during methylation to prevent side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should contradictory data be resolved?

  • Methodology : Use a combination of ¹H/¹³C NMR, IR (for carboxylic acid and amine groups), and high-resolution mass spectrometry (HRMS). For NMR assignments, compare experimental shifts with computational predictions (e.g., DFT calculations at the B3LYP/6-311+G(d,p) level). If discrepancies arise between observed and expected splitting patterns (e.g., aromatic protons), employ 2D-COSY or HSQC to resolve coupling interactions . IR peaks at ~1700 cm⁻¹ (C=O) and ~3400 cm⁻¹ (N-H) confirm functional groups .

Q. How does the solubility profile of this compound influence its use in aqueous vs. organic reaction systems?

  • Methodology : The compound exhibits limited solubility in water (<1 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or methanol. For aqueous reactions, prepare stock solutions in DMSO (10 mM) and dilute to ≤1% v/v to avoid precipitation. Stability tests (HPLC at 24/48/72 hours) confirm integrity under these conditions .

Q. What are the key stability considerations for storing this compound, and how can degradation products be identified?

  • Methodology : Store at 2–8°C in amber vials under inert gas (N₂ or Ar) to prevent photodegradation and oxidation. Monitor purity via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Degradation products (e.g., dechlorinated or decarboxylated analogs) can be identified via LC-MS/MS with targeted MRM transitions .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of substituted analogs (e.g., bromo or fluoro derivatives) be systematically addressed?

  • Methodology : Use directing groups (e.g., nitro or methoxy) to control halogenation positions. For example, introduce bromine at the 4-position by nitrating the methyl group, performing bromination, and then reducing the nitro group. Computational modeling (e.g., Fukui indices) predicts electrophilic attack sites, guiding experimental design .

Q. What strategies resolve contradictions between experimental and computational NMR data for this compound?

  • Methodology : If DFT-predicted chemical shifts deviate >0.5 ppm, re-evaluate solvent effects (e.g., DMSO vs. CDCl₃) using the IEFPCM solvation model. For ambiguous proton assignments, synthesize isotopically labeled analogs (e.g., ¹³C-methyl) to track coupling pathways .

Q. How can crystallization challenges for X-ray diffraction studies be overcome, given the compound’s zwitterionic nature?

  • Methodology : Co-crystallize with counterions (e.g., Na⁺ or K⁺) to stabilize the carboxylate group. Use mixed solvents (e.g., MeOH/H₂O 4:1) and slow evaporation at 4°C. If crystals remain elusive, employ powder XRD with Rietveld refinement to infer lattice parameters .

Q. What mechanistic insights explain the compound’s inhibitory activity in bacterial folate pathways?

  • Methodology : Perform enzyme inhibition assays with dihydrofolate reductase (DHFR) using UV-Vis kinetics (λ = 340 nm, NADPH oxidation). Compare IC₅₀ values with 4-aminobenzoic acid controls. Molecular docking (AutoDock Vina) identifies binding interactions at the pterin-binding site .

Q. How do steric and electronic effects of the methyl and chloro substituents influence structure-activity relationships (SAR) in antimicrobial studies?

  • Methodology : Synthesize analogs with substituent variations (e.g., 6-ethyl or 3-bromo) and test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains. Use Hammett σ constants to correlate electronic effects with MIC values. QSAR models (e.g., CoMFA) map steric bulk tolerance .

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